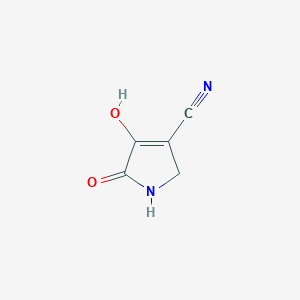

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

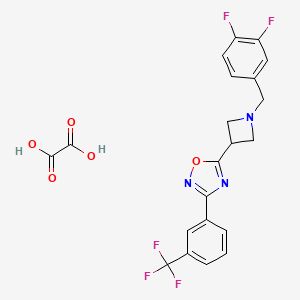

“4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile” is a chemical compound that has been studied for its potential antidiabetic properties . It is synthesized using N-tritylated acrylamide as a starting material .

Synthesis Analysis

The synthesis of “this compound” involves the use of N-tritylated acrylamide as a starting material . The exact synthesis process and the conditions under which it is carried out are not specified in the available resources.Applications De Recherche Scientifique

Synthesis and Characterization

- A novel compound related to 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, specifically 5-(4-(3-Hydroxy)-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d]oxazin-6-yl)-1H-pyrrole-2-carbonitrile, was synthesized for potential use in medical applications. The synthesis process involved multiple reaction steps, and the compound was characterized using IR, MS, and 1H NMR techniques (Xiao Yong-mei, 2013).

Ring Transformation and Reactions

- The thermal aromatization of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles led to the formation of related compounds, 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. This study highlights the potential for ring transformation and the formation of novel pyrrole derivatives (V. Arán, M. A. Pérez, J. Soto, 1984).

Corrosion Inhibition

- 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, which include derivatives related to this compound, have been studied as effective corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate potential industrial applications in corrosion protection (C. Verma et al., 2015).

Photochromic Material Synthesis

- The reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson's reagent led to the synthesis of photochromic materials, including 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles). This application showcases the potential of pyrrole derivatives in the development of photo-responsive materials (M. Y. Belikov et al., 2015).

Electrocatalytic Multicomponent Assembling

- Derivatives of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, which are related to this compound, were synthesized using an electrocatalytic multicomponent transformation. This process exemplifies the role of pyrrole derivatives in organic synthesis and catalysis (Zahra Vafajoo et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is aldose reductase (AR) . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition can help manage hyperglycemia, a condition commonly associated with diabetes .

Mode of Action

This compound exhibits high aldose reductase inhibitory activity . It interacts with the aldose reductase enzyme, inhibiting its function and thereby reducing the conversion of glucose to sorbitol . This action helps to manage blood glucose levels and can be beneficial in the treatment of diabetes .

Biochemical Pathways

The compound affects the polyol pathway of glucose metabolism . By inhibiting aldose reductase, it reduces the conversion of glucose to sorbitol, a sugar alcohol. This action helps to prevent the accumulation of sorbitol, which can cause cellular damage, particularly in the nerves, eyes, and kidneys .

Result of Action

The inhibition of aldose reductase by this compound helps to manage blood glucose levels . This can be particularly beneficial in the treatment of diabetes, where the body’s ability to regulate blood glucose is impaired . By reducing the conversion of glucose to sorbitol, the compound can help to prevent cellular damage caused by the accumulation of sorbitol .

Propriétés

IUPAC Name |

4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c6-1-3-2-7-5(9)4(3)8/h8H,2H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSMUOSHTBKTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)N1)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2452159.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2452161.png)

![6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione](/img/structure/B2452162.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2452170.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2452171.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)

![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2452177.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2452178.png)